4'-Formyl-biphenyl-4-carbonitrile
Overview
Description
4’-Formyl-biphenyl-4-carbonitrile is an organic compound with the molecular formula C14H9NO It is a derivative of biphenyl, featuring both a formyl group (-CHO) and a nitrile group (-CN) attached to the biphenyl structure
Scientific Research Applications
4’-Formyl-biphenyl-4-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Materials Science: The compound can be used in the development of liquid crystals and other advanced materials.
Biology and Medicine: Research is ongoing to explore its potential as a precursor for biologically active compounds.
Mechanism of Action
Target of Action
This compound is often used as a reagent in chemical reactions, such as the Suzuki–Miyaura coupling , rather than having a specific biological target.
Mode of Action
As a chemical reagent, 4’-Formyl-biphenyl-4-carbonitrile interacts with its targets through chemical reactions. In the context of the Suzuki–Miyaura coupling, it may participate in the formation of carbon-carbon bonds . The exact mode of action would depend on the specific reaction conditions and the other reactants involved.
Biochemical Pathways
Compounds with similar structures, such as indole derivatives, have been found to possess diverse biological activities .
Result of Action
As a chemical reagent, its primary role is to participate in chemical reactions, such as the Suzuki–Miyaura coupling . The products of these reactions may have various molecular and cellular effects, depending on their structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4’-Formyl-biphenyl-4-carbonitrile can be synthesized through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound. The reaction typically uses mild and functional group-tolerant conditions, making it suitable for synthesizing complex organic molecules .
Industrial Production Methods: In industrial settings, the production of 4’-Formyl-biphenyl-4-carbonitrile may involve large-scale Suzuki-Miyaura coupling reactions. The choice of boron reagents and reaction conditions can be optimized to achieve high yields and purity. The process may also include purification steps such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions: 4’-Formyl-biphenyl-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, catalytic hydrogenation.
Substitution: Nitric acid for nitration, halogens for halogenation.
Major Products:
Oxidation: 4’-Carboxy-biphenyl-4-carbonitrile.
Reduction: 4’-Aminomethyl-biphenyl-4-carbonitrile.
Substitution: Various substituted biphenyl derivatives.
Comparison with Similar Compounds
4-Formylphenylboronic Acid: Similar in structure but contains a boronic acid group instead of a nitrile group.
4’-Hydroxy-biphenyl-4-carbonitrile: Contains a hydroxyl group instead of a formyl group.
4’-Pentyl-biphenyl-4-carbonitrile: Contains a pentyl group instead of a formyl group.
Uniqueness: 4’-Formyl-biphenyl-4-carbonitrile is unique due to the presence of both a formyl and a nitrile group on the biphenyl structure.
Properties
IUPAC Name |
4-(4-formylphenyl)benzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9NO/c15-9-11-1-5-13(6-2-11)14-7-3-12(10-16)4-8-14/h1-8,10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCQRVCXPHMXSRD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)C2=CC=C(C=C2)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10374688 | |
Record name | 4'-Formyl-biphenyl-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10374688 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
50670-55-8 | |
Record name | 4′-Formyl[1,1′-biphenyl]-4-carbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=50670-55-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4'-Formyl-biphenyl-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10374688 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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